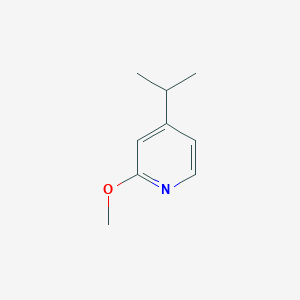![molecular formula C19H22N6O3 B2469390 8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-11-7](/img/structure/B2469390.png)
8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazo[2,1-f]purine, which is a type of purine. Purines are biologically significant and are found in many important biomolecules such as DNA and RNA. The compound also contains a methoxyphenylaminoethyl group, which suggests it may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the imidazo[2,1-f]purine ring system and the methoxyphenylaminoethyl group. These groups could potentially form various intra- and intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nature of the imidazo[2,1-f]purine ring and the methoxyphenylaminoethyl group. These groups could potentially undergo a variety of reactions including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the imidazo[2,1-f]purine ring and the methoxyphenylaminoethyl group. These groups could potentially influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Antiviral Activity : The synthesis of 7,8-polymethylenehypoxanthines, which are precursors of various purine derivatives including 1-substituted-7,8-polymethylenepurines, was studied for their antiviral and antihypertensive activities (Nilov et al., 1995).
- Antineoplastic Applications : The synthesis of new 5-amino-substituted derivatives of 5-amino-6H-imidazo[4,5,1-de]-acridin-6-one, including compounds with potent in vivo activity against murine P388 leukemia, was reported (Cholody et al., 1996).
Chemical Synthesis and Properties
- Synthesis of Imidazole Derivatives : The synthesis of 4‐substituted 1‐(p‐methoxybenzyl)imidazoles, which mimic structures of antimycobacterial purines, was conducted to explore potential antimycobacterial activity (Miranda & Gundersen, 2009).
- Synthesis of Acyclic Nucleotide Analogues : Studies on the cross-coupling reactions of diverse organometallic reagents with 2-amino-6-chloro-9-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}purine were conducted to synthesize acyclic nucleotide analogues with potential antiviral and cytostatic activity (Česnek, Hocek & Holý, 2000).
Future Directions
properties
IUPAC Name |
6-[2-(2-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-11-25-15-16(22(2)19(27)23(3)17(15)26)21-18(25)24(12)10-9-20-13-7-5-6-8-14(13)28-4/h5-8,11,20H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCZYZNBYJKOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)

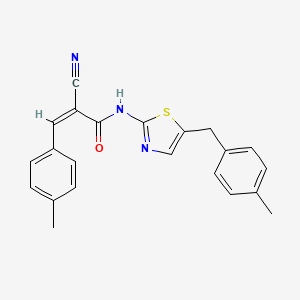
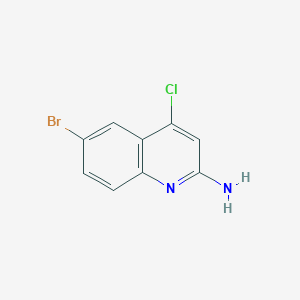
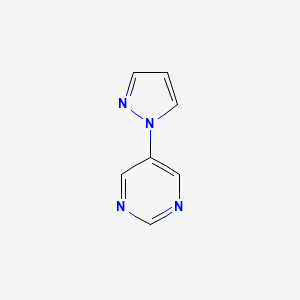

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)

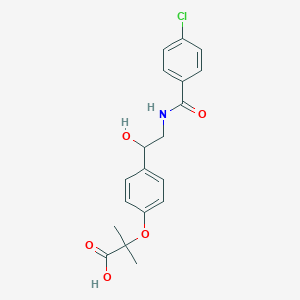
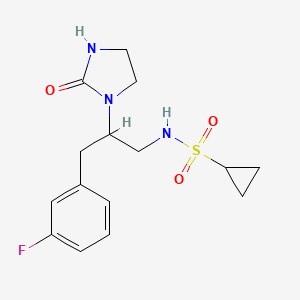
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2469326.png)
